

Physical properties and melting point of Methyl 3-hydroxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 3-hydroxy-2-nitrobenzoate

Cat. No.: B1315691

[Get Quote](#)

Technical Guide: Methyl 3-hydroxy-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of **Methyl 3-hydroxy-2-nitrobenzoate**. It also details a standard experimental protocol for the determination of a key physical characteristic, the melting point.

Core Physical and Chemical Properties

Methyl 3-hydroxy-2-nitrobenzoate is an organic compound with the chemical formula C₈H₇NO₅. The following table summarizes its key physical and chemical properties. It is important to note that while several physical properties have been reported, an experimentally determined melting point is not readily available in the surveyed literature and chemical databases.

Property	Value
Chemical Formula	C ₈ H ₇ NO ₅
Molecular Weight	197.14 g/mol
CAS Number	89942-77-8
Boiling Point	310.0 ± 22.0 °C at 760 mmHg
Density	1.4 ± 0.1 g/cm ³
Flash Point	141.3 ± 22.3 °C
Refractive Index	1.590
Melting Point	Data not available

Experimental Protocol: Melting Point Determination

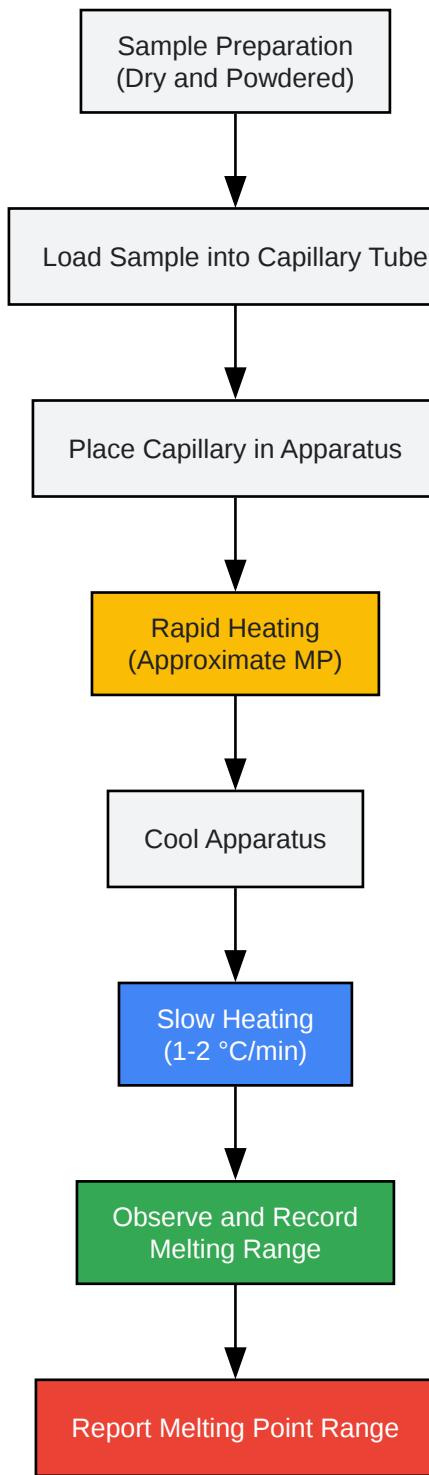
The melting point of a solid is a critical physical property that provides information about its purity. For a pure crystalline solid, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range. The following is a standard protocol for determining the melting point of a solid organic compound like **Methyl 3-hydroxy-2-nitrobenzoate** using a capillary melting point apparatus.

Materials:

- Dry, powdered sample of the organic compound
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or similar)
- Spatula
- Mortar and pestle (optional, for grinding crystals)

Procedure:

- Sample Preparation:


- Ensure the sample is completely dry.
- If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.
- Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample should be approximately 2-3 mm high.
- Loading the Apparatus:
 - Place the capillary tube containing the sample into the heating block of the melting point apparatus.
 - Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
- Approximate Melting Point Determination:
 - If the approximate melting point is unknown, a preliminary rapid heating can be performed to estimate the melting range. Heat the sample at a rate of 10-20 °C per minute and note the temperature at which it melts.
- Accurate Melting Point Determination:
 - Allow the apparatus to cool to at least 20 °C below the estimated melting point.
 - Place a new capillary tube with the sample into the apparatus.
 - Heat the sample at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
 - Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
 - Continue to heat slowly and record the temperature at which the last solid particle melts (the end of the melting range).

- The recorded melting point should be reported as a range from the temperature of initial melting to the temperature of complete melting.
- Post-Measurement:
 - Turn off the heating apparatus and allow it to cool.
 - Properly dispose of the used capillary tube.

Workflow for Melting Point Determination

The following diagram illustrates the logical workflow for determining the melting point of a solid organic compound.

Workflow for Melting Point Determination

[Click to download full resolution via product page](#)

Caption: A flowchart of the experimental workflow for determining the melting point of a solid.

- To cite this document: BenchChem. [Physical properties and melting point of Methyl 3-hydroxy-2-nitrobenzoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1315691#physical-properties-and-melting-point-of-methyl-3-hydroxy-2-nitrobenzoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com